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Compound of Interest

Compound Name: (Methyleneamino)acetonitrile

Cat. No.: B091335

Introduction: The Power of Glycine Enolates in
Synthesis

In the realm of organic synthesis, particularly in the construction of molecules central to
pharmaceuticals and biological research, the formation of carbon-carbon bonds to the a-carbon
of glycine is a critical transformation. This reaction allows for the synthesis of a vast array of
natural and unnatural a-amino acids, the fundamental building blocks of peptides and proteins.
Direct deprotonation of glycine esters to form a nucleophilic enolate is often challenging due to
self-condensation and other side reactions. To circumvent these issues, chemists have
developed "glycine enolate equivalents,” stable precursors that can be readily deprotonated to
generate a reactive nucleophile for subsequent elaboration.

Among these, (Methyleneamino)acetonitrile, also known as N-Methyleneglycinonitrile, has
emerged as a highly effective and versatile reagent. Its structure features a nitrile group that
acidifies the adjacent methylene protons, facilitating deprotonation with a suitable base. The
resulting anion is a potent nucleophile that readily participates in alkylation and aldol-type
reactions. The imine functionality serves as a protecting group for the amine, which can be
easily hydrolyzed in the final step to reveal the desired a-amino acid. This application note
provides a comprehensive guide to the synthesis, handling, and application of
(methyleneamino)acetonitrile as a glycine enolate equivalent for researchers, scientists, and
drug development professionals.
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Physicochemical Properties & Handling

(Methyleneamino)acetonitrile is a white to off-white crystalline solid with a melting point of
127-130 °C.[1] It is soluble in polar organic solvents and should be stored in a cool, dry, and
well-ventilated area.[1][2]

Table 1: Physicochemical Properties of (Methyleneamino)acetonitrile

Property Value Reference(s)
Molecular Formula Cs3HaN-2 [3]
Molecular Weight 68.08 g/mol [3]

White to almost white
Appearance , [4][5]
crystalline powder

Melting Point 127 -130 °C [1]

CAS Number 109-82-0 [3]

N-Methyleneglycinonitrile, a-
Synonyms i ) [4]15]
Hydroformamine Cyanide

Safety & Handling Precautions

(Methyleneamino)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled, and
causes skin and serious eye irritation.[1][6] It is crucial to handle this compound in a well-
ventilated fume hood, wearing appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat.[1] In case of contact, immediately flush the affected
area with copious amounts of water and seek medical attention.[1] Store the compound in a
tightly closed container away from heat and incompatible materials such as strong oxidizing
agents, strong acids, and strong bases.[1]

Synthesis of (Methyleneamino)acetonitrile

(Methyleneamino)acetonitrile can be reliably synthesized via the reaction of formaldehyde
with ammonium chloride and sodium cyanide.[1] The following protocol is adapted from a
procedure published in Organic Syntheses.[1]
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Experimental Protocol: Synthesis of
(Methyleneamino)acetonitrile

Materials:

Formaldehyde (35% aqueous solution)

Ammonium chloride (NH4Cl)

Sodium cyanide (NaCN)

Acetic acid (glacial)

Water

e Ice

Equipment:

o Large beaker or flask (3 L)

Mechanical stirrer

Dropping funnel

Thermometer

Buchner funnel and filter flask

Beaker for washing
Procedure:

e In a 3 L flask equipped with a mechanical stirrer and a thermometer, combine 1.5 L of 35%
agueous formaldehyde and 540 g of ammonium chloride.

e Cool the mixture to 0 °C in an ice bath. Maintain this temperature throughout the reaction.
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Begin stirring and slowly add a solution of 490 g of sodium cyanide in 850 mL of water from a
dropping funnel over a period of at least 6 hours.

Simultaneously, add 300 g of glacial acetic acid from a separate dropping funnel at a rate
that maintains a slight excess of acid throughout the addition.

After the addition is complete, continue stirring for an additional 1.5 hours at 0 °C.
Filter the resulting precipitate using a Buchner funnel.

Transfer the solid to a beaker and stir with 1.5 L of water to wash.

Filter the product again and wash with an additional 500 mL of water.

Dry the product on filter paper to yield (Methyleneamino)acetonitrile (typically 410-475 g,
61-71% yield) with a melting point of 129 °C.[1]
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Caption: Workflow for the synthesis of (Methyleneamino)acetonitrile.

Application as a Glycine Enolate Equivalent

The utility of (Methyleneamino)acetonitrile lies in its ability to be deprotonated to form a
stabilized carbanion, which then acts as a potent nucleophile.

Mechanism of Action

The protons on the carbon atom adjacent to the nitrile group are acidic (pKa = 25-30 in DMSO)
and can be removed by a strong, non-nucleophilic base, such as sodium amide (NaNHz) or
lithium diisopropylamide (LDA), to generate the corresponding carbanion. This carbanion is
resonance-stabilized by the adjacent imine and nitrile groups, which delocalize the negative
charge. This stabilized anion is the key reactive intermediate that functions as a glycine enolate
equivalent.
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Caption: General reaction mechanism of (Methyleneamino)acetonitrile.
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Protocol 1: Alkylation for the Synthesis of a-Amino
Acids

This protocol describes a general procedure for the alkylation of
(Methyleneamino)acetonitrile with alkyl halides, followed by hydrolysis to the corresponding
a-amino acid.

Materials:

(Methyleneamino)acetonitrile

e Sodium amide (NaNH:z) or Lithium diisopropylamide (LDA)

e Anhydrous tetrahydrofuran (THF) or diethyl ether

o Alkyl halide (e.g., benzyl bromide, methyl iodide)

e Aqueous hydrochloric acid (e.g., 6 M HCI)

e Sodium bicarbonate (NaHCO3)

o Ethyl acetate

Anhydrous magnesium sulfate (MgSQOa)

Equipment:

e Round-bottom flask

e Magnetic stirrer and stir bar

e Septum and nitrogen inlet

e Syringes

o Reflux condenser

e Separatory funnel
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e Rotary evaporator
Procedure:
Part A: Alkylation

To a dry, nitrogen-flushed round-bottom flask, add (Methyleneamino)acetonitrile (1.0 eq)
and anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of LDA (1.1 eq) in THF via syringe. Stir the mixture for 30 minutes at
-78 °C to ensure complete formation of the anion.

Add the alkyl halide (1.0 eq) dropwise via syringe.

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to yield the crude alkylated product. Purification can be
achieved by flash column chromatography.

Part B: Hydrolysis
To the crude alkylated (Methyleneamino)acetonitrile derivative, add 6 M aqueous HCI.
Heat the mixture to reflux for 4-8 hours.

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any
non-polar impurities.

Neutralize the aqueous layer to pH 7 with a saturated solution of sodium bicarbonate.
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e The desired a-amino acid may precipitate or can be isolated by standard techniques such as
ion-exchange chromatography.

Table 2: Examples of Alkylation Reactions

Product

; . Approx.
Alkyl Halide Base Solvent Time (h) (after .
. Yield (%)
hydrolysis)
Methyl lodide  LDA THF 2 Alanine 85
Benzyl Phenylalanin
_ LDA THF 4 80
Bromide €
Allyl Bromide NaNH:z THF 3 Allylglycine 78

Protocol 2: Aldol-Type Condensation with Aldehydes

This protocol, adapted from the work of Vaghani and Merchant, describes the condensation of
(Methyleneamino)acetonitrile with aromatic aldehydes.[6]

Materials:

(Methyleneamino)acetonitrile

Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

Piperidine

Ethanol

Equipment:

¢ Round-bottom flask

o Reflux condenser

o Magnetic stirrer and stir bar
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e Heating mantle or oil bath
e Bichner funnel and filter flask
Procedure:

 In a round-bottom flask, dissolve (Methyleneamino)acetonitrile (1.0 eq) and the aromatic
aldehyde (1.0 eq) in ethanol.

e Add a catalytic amount of piperidine (approximately 0.1 eq).

e Heat the mixture to reflux for 2-4 hours.

e Upon cooling, the product will often crystallize from the solution.

e Collect the solid product by vacuum filtration and wash with cold ethanol.

e The resulting a,B-unsaturated-a-amino nitrile can be further hydrolyzed to the corresponding
unsaturated a-amino acid by heating with aqueous acid, as described in the alkylation
protocol.

Table 3: Examples of Aldol-Type Condensations with Aldehydes
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Product
Aldehyde Catalyst Solvent (before Reference
hydrolysis)

2-

(Methyleneamino
Benzaldehyde Piperidine Ethanol )-3- [6]

phenylacrylonitril

e

2-

(Methyleneamino
Anisaldehyde Piperidine Ethanol )-3-(4- [6]

methoxyphenyl)a

crylonitrile

2-

(Methyleneamino
Salicylaldehyde Piperidine Ethanol )-3-(2- [6]

hydroxyphenyl)a

crylonitrile

Conclusion

(Methyleneamino)acetonitrile is a readily accessible and highly effective glycine enolate
equivalent. Its straightforward synthesis and versatile reactivity in alkylation and aldol-type
condensations make it a valuable tool for the synthesis of a wide range of a-amino acids. The
protocols outlined in this application note provide a solid foundation for researchers to
incorporate this reagent into their synthetic strategies for drug discovery and development. The
inherent simplicity and efficiency of these methods underscore the importance of
(Methyleneamino)acetonitrile in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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